2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a bromine atom and a benzothiazole moiety, which is further substituted with a methoxy group and a methyl group
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives have been known to interact with various biochemical pathways, including signal transduction, enzyme inhibition, and protein-protein interactions .
Pharmacokinetics
Its molecular weight (214.059) suggests that it may have suitable properties for oral absorption .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and mechanistic studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific mechanistic studies, it’s challenging to determine how these factors might affect this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzamide core can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated benzamide is then coupled with the benzothiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Scientific Research Applications
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group on the benzothiazole ring.
2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Substitutes bromine with chlorine.
2-bromo-N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)benzamide: Substitutes the methoxy group with a hydroxy group.
Uniqueness
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of substituents on the benzothiazole and benzamide moieties, which can impart distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-7-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-5-3-4-6-11(10)17/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOMMBRJCVCSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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